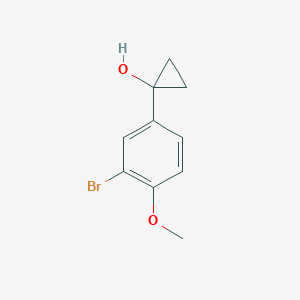

1-(3-Bromo-4-methoxyphenyl)cyclopropanol

Übersicht

Beschreibung

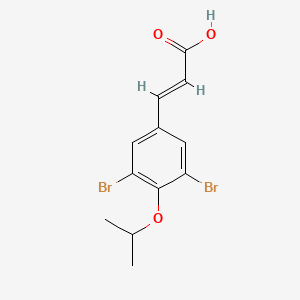

“1-(3-Bromo-4-methoxyphenyl)cyclopropanol” is a chemical compound with the molecular formula C10H11BrO2 . It is a powder in physical form .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone offers an attractive method to access this important compound .Molecular Structure Analysis

The molecular structure of “1-(3-Bromo-4-methoxyphenyl)cyclopropanol” can be represented by the InChI code: 1S/C10H11BrO2/c1-13-9-3-2-7(6-8(9)11)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3 .Physical And Chemical Properties Analysis

“1-(3-Bromo-4-methoxyphenyl)cyclopropanol” is a powder in physical form . It has a molecular weight of 243.1 .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

Research has explored the synthesis of various derivatives and compounds using 1-(3-Bromo-4-methoxyphenyl)cyclopropanol or related bromophenols and cyclopropane moieties. For instance, a study by Fariña et al. (1986) investigated the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles, leading to the formation of cyclopropane bis-lactones, highlighting the versatility of bromophenol derivatives in synthesizing cyclopropane-containing compounds (Fariña, Maestro, Martín, Martín, Sánchez, Soria, 1986). Similarly, Fariña et al. (1987) described the formation of cyclopropane lactones and heterocyclic compounds via Michael initiated ring closure reactions, showcasing the chemical reactivity of bromo-substituted compounds in creating functionally diverse molecular structures (Fariña, Maestro, Martín, Soria, 1987).

Biological Activities and Applications

Another dimension of research focuses on the biological activities of bromophenol derivatives. Guo et al. (2018) synthesized a novel bromophenol derivative showing anticancer activities on human lung cancer cell lines. The study elucidates the mechanism of action, including cell cycle arrest and apoptosis induction, mediated through ROS generation and signaling pathway modulation (Guo, Wang, Zhao, Liu, Li, Jiang, Luo, Guo, Wu, Shi, 2018). This highlights the potential of bromophenol derivatives in the development of new anticancer drugs.

Enzyme Inhibition Studies

The inhibitory effects of bromophenol derivatives on enzymes have also been investigated. Boztaş et al. (2015) studied the inhibition of carbonic anhydrase isoenzymes by cyclopropylcarboxylic acids and esters and cyclopropylmethanols incorporating bromophenol moieties, revealing potent inhibitory effects that suggest applications in treating conditions associated with dysregulated enzyme activity (Boztaş, Çetinkaya, Topal, Gülçin, Menzek, Şahin, Tanc, Supuran, 2015).

Chemical and Structural Characterization

Moreover, studies on the chemical and structural characterization of compounds related to 1-(3-Bromo-4-methoxyphenyl)cyclopropanol contribute to a deeper understanding of their properties and potential applications. For example, research into the preparative high-performance liquid chromatographic separation of high-molecular-weight isomers and structural studies on bromophenol derivatives provides valuable information for the synthesis and application of these compounds in various scientific fields (Berg, Mcnair, 1977).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(3-bromo-4-methoxyphenyl)cyclopropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-13-9-3-2-7(6-8(9)11)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIGVZARUASQPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CC2)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromo-4-methoxyphenyl)cyclopropanol | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2,4-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2584352.png)

![3-[(3,4-dimethylphenyl)carbonyl]-6-methoxyquinolin-4(1H)-one](/img/structure/B2584356.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-nitrobenzamide](/img/structure/B2584362.png)

![3-[1-(4-methoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B2584370.png)